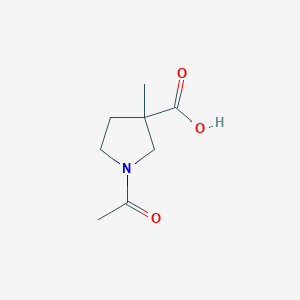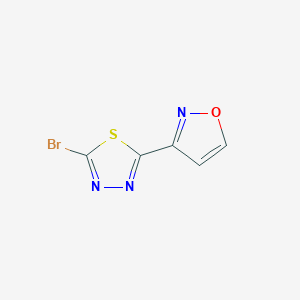![molecular formula C10H8N4O B1445327 1H-吡唑并[3,4-b]吡啶-5-胺, 3-(2-呋喃基)- CAS No. 1186609-84-6](/img/structure/B1445327.png)
1H-吡唑并[3,4-b]吡啶-5-胺, 3-(2-呋喃基)-
描述
1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)- is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure
科学研究应用
1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)- has a wide range of applications in scientific research:
作用机制
Target of Action
Similar compounds, such as pyrazolo[3,4-b]pyridines, have been found to have a close resemblance with the purine bases adenine and guanine , suggesting that they might interact with similar biological targets.
Mode of Action
It has been suggested that similar compounds may act as cyclin-dependent kinase (cdk) inhibitors, leading to anticancer activity against various cancer cell lines .
Biochemical Pathways
Given the potential role of similar compounds as cdk inhibitors , it can be inferred that this compound may affect cell cycle regulation and other related pathways.
Result of Action
Based on the potential role of similar compounds as cdk inhibitors , it can be inferred that this compound may inhibit cell proliferation and induce cell cycle arrest, potentially leading to apoptosis in cancer cells.
生化分析
Biochemical Properties
1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)- plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the kinase activity of ZAK (Sterile Alpha Motif and Leucine Zipper Containing Kinase AZK), which is involved in cellular stress response pathways . The inhibition of ZAK by 1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)- leads to the suppression of downstream signaling events, thereby modulating cellular responses to stress .
Cellular Effects
The effects of 1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)- on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to reduce the migration and invasion abilities of certain cancer cells, such as 4T1 cells, by modulating the activity of specific signaling pathways . Additionally, 1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)- can alter gene expression patterns, leading to changes in cellular behavior and function .
Molecular Mechanism
At the molecular level, 1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)- exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For instance, the compound’s interaction with ZAK kinase results in enzyme inhibition, which in turn affects downstream signaling pathways . Additionally, 1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)- can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)- in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various experimental conditions, maintaining its activity over extended periods Long-term studies have indicated that 1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)- can have sustained effects on cellular processes, including prolonged inhibition of specific signaling pathways .
Dosage Effects in Animal Models
In animal models, the effects of 1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)- vary with different dosages. Studies have shown that at lower doses, the compound can effectively modulate target pathways without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to specific tissues or organs . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)- is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism . Specific enzymes involved in the metabolism of this compound include those responsible for its biotransformation and elimination from the body .
Transport and Distribution
The transport and distribution of 1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)- within cells and tissues are mediated by various transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . Understanding the transport mechanisms is crucial for optimizing the delivery and efficacy of this compound in therapeutic applications.
Subcellular Localization
1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)- exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for understanding the precise mechanisms through which the compound exerts its effects at the cellular level.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)- typically involves the formation of the pyrazole and pyridine rings followed by their fusion. One common method starts with the treatment of diphenylhydrazone and pyridine with iodine, leading to the formation of the pyrazolopyridine core . Another approach involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the pyrazolopyridine core.
相似化合物的比较
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: A closely related compound with similar structural features but lacking the furanyl group.
2H-Pyrazolo[3,4-b]pyridine: Another isomer with a different tautomeric form.
Phenylpyrazoles: Compounds containing a pyrazole ring fused with a phenyl group, exhibiting different chemical properties and applications.
Uniqueness
1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)- is unique due to the presence of the furanyl group, which can enhance its chemical reactivity and biological activity
属性
IUPAC Name |
3-(furan-2-yl)-2H-pyrazolo[3,4-b]pyridin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O/c11-6-4-7-9(8-2-1-3-15-8)13-14-10(7)12-5-6/h1-5H,11H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYCUGGIZNFKPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C3C=C(C=NC3=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)propan-2-yl]-N-methylcarbamate](/img/structure/B1445247.png)







![4-[(3-Fluorophenyl)methyl]oxan-4-amine](/img/structure/B1445262.png)
![2-[(2-Methylcyclopentyl)amino]ethan-1-ol](/img/structure/B1445263.png)
![5-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B1445265.png)


